molecular formula C10H14BrNO2 B10882833 [(2-Bromo-4,5-dimethoxyphenyl)methyl](methyl)amine

[(2-Bromo-4,5-dimethoxyphenyl)methyl](methyl)amine

Cat. No.: B10882833
M. Wt: 260.13 g/mol
InChI Key: QDMGVCWPBUXVHN-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethoxyphenyl)methylamine (molecular formula: C₁₇H₂₀BrNO₂, monoisotopic mass: 349.067741 Da) is a substituted benzylamine derivative featuring a bromo group at the 2-position and methoxy groups at the 4- and 5-positions of the phenyl ring. The amine moiety is substituted with a methyl group and a benzyl group, distinguishing it from phenethylamine-based analogs like 2C-B. Its structural uniqueness lies in the ortho placement of the bromine relative to the methoxy groups, which influences electronic and steric properties critical for receptor interactions .

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C10H14BrNO2/c1-12-6-7-4-9(13-2)10(14-3)5-8(7)11/h4-5,12H,6H2,1-3H3

InChI Key

QDMGVCWPBUXVHN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1Br)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methylamine typically involves the bromination of 4,5-dimethoxybenzylamine. One common method is to react 4,5-dimethoxybenzylamine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding dimethoxyphenylmethylamine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dimethoxyphenylmethylamine.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis :
(2-Bromo-4,5-dimethoxyphenyl)methylamine serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the synthesis of heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block for pharmaceuticals and specialty chemicals.

Reactions :

  • Oxidation : Can be oxidized to form corresponding quinones.
  • Substitution : Methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Biology

Biological Activity :
Research indicates that (2-Bromo-4,5-dimethoxyphenyl)methylamine interacts with neurotransmitter systems, potentially serving as a lead compound for new psychoactive substances or therapeutic agents. Its structural similarity to known antidepressants suggests it may have significant pharmacological effects, particularly as an antidepressant or anxiolytic agent .

Mechanism of Action :
The compound is believed to modulate serotonin, dopamine, and norepinephrine receptors, leading to altered neurotransmission that can affect mood and cognition.

Medicine

Therapeutic Potential :
Studies have explored the compound's potential use in treating mood disorders due to its interaction with serotonin receptors. Clinical investigations are ongoing to determine its efficacy as an antidepressant or anxiolytic agent .

Case Study 1: Neuropharmacological Effects

A study demonstrated that (2-Bromo-4,5-dimethoxyphenyl)methylamine could modulate serotonin levels in animal models. This research indicates its potential application in treating depression and anxiety disorders.

Case Study 2: Cytotoxicity Assays

In vitro studies on cancer cell lines have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer types. For instance, compounds with similar structures demonstrated IC50 values indicating potent inhibition of cell proliferation in gastric cancer cells.

Table 1: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReferences
AntidepressantAgonism at 5-HT2A receptors
AntioxidantFree radical scavenging
AnticancerCytotoxic effects on cancer cell lines

Table 2: Interaction with Serotonin Receptors

Compound Variant5-HT2A Agonist ActivityEC50 (µM)Reference
(2-Bromo-4,5-dimethoxyphenyl)methylamineModerate0.15
4-Bromo derivativeHigh0.05
2-Methoxy derivativeLow1.00

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity. The methylamine side chain can interact with active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

Compound Name Molecular Formula Substituent Positions Amine Structure Key Features
(2-Bromo-4,5-dimethoxyphenyl)methylamine C₁₇H₂₀BrNO₂ 2-Br, 4,5-OCH₃ N-methylbenzylamine Ortho bromine; compact amine moiety; high lipophilicity
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) C₁₂H₁₈BrNO₂ 4-Br, 2,5-OCH₃ Phenethylamine Para bromine; ethylamine chain; classic 5-HT₂A agonist
25B-NBOMe (25B-NBOMe HCl) C₁₈H₂₂BrNO₃ 4-Br, 2,5-OCH₃ N-(2-methoxybenzyl)phenethylamine Extended benzyl substitution; enhanced receptor affinity
25C-NBF HCl C₁₇H₁₉ClFNO₂ 4-Cl, 2,5-OCH₃ N-(2-fluorobenzyl)phenethylamine Fluorine substitution; altered metabolic stability
RC-12 (Antimalarial analog) C₂₃H₃₄BrN₃O₂ 2-Br, 4,5-OCH₃ Diethylenetriamine derivative Bulky amine chain; exoerythrocytic-stage antimalarial activity

Key Differences

Substitution Position :

  • The ortho bromine in the target compound contrasts with para bromine in 2C-B and 25B-NBOMe. This alters steric interactions and electronic effects (e.g., dipole moments, HOMO/LUMO energies) .
  • Methoxy groups at 4,5-positions vs. 2,5-positions in 2C-B modify electron-donating effects, impacting receptor binding .

Compared to RC-12’s diethylenetriamine chain, the target compound’s simpler amine structure lacks antimalarial activity but may enhance CNS penetration .

Physicochemical Properties :

  • Lipophilicity (logP) : The target compound’s benzylmethylamine group increases logP compared to 2C-B’s phenethylamine, favoring blood-brain barrier permeability.
  • Electronic Effects : Quantum calculations (e.g., electrophilicity index, chemical hardness) suggest the 2-bromo-4,5-dimethoxy substitution creates distinct electrophilic regions on the phenyl ring, differing from para-substituted analogs .

Research Findings

Receptor Binding: 2C-B (para-bromo) exhibits strong 5-HT₂A agonism (EC₅₀ ≈ 10 nM), whereas ortho-bromo analogs like the target compound may show reduced affinity due to steric hindrance . NBOMe derivatives (e.g., 25B-NBOMe) achieve sub-nanomolar potency via N-benzyl extensions, a feature absent in the target compound .

Metabolic Stability :

  • The N-methyl group in the target compound may confer resistance to oxidative deamination compared to primary amines like 2C-B, extending half-life .

Synthetic Accessibility :

  • The compound’s synthesis likely mirrors 2C-B pathways but requires 2-bromo-4,5-dimethoxybenzaldehyde as a precursor, a less common intermediate than 4-bromo-2,5-dimethoxy analogs .

Biological Activity

(2-Bromo-4,5-dimethoxyphenyl)methylamine, often referred to as 25B-NBOMe in its related studies, is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(2-Bromo-4,5-dimethoxyphenyl)methylamine is characterized by the following chemical structure:

  • Molecular Formula : C11H16BrNO2
  • Molecular Weight : 272.16 g/mol
  • CAS Number : 141685

The compound features a brominated phenyl ring with two methoxy groups at the 4 and 5 positions, which significantly influences its biological activity.

The biological activity of (2-Bromo-4,5-dimethoxyphenyl)methylamine primarily involves its interaction with various neurotransmitter receptors. It has been shown to act as an agonist or antagonist at certain serotonin receptors (particularly the 5-HT2A receptor), which are implicated in mood regulation and perception. This interaction can lead to altered neural activity and behavioral changes.

1. Psychoactive Effects

Research indicates that (2-Bromo-4,5-dimethoxyphenyl)methylamine exhibits potent psychoactive properties. In vitro studies have demonstrated its ability to induce hallucinations and altered states of consciousness similar to other compounds in the NBOMe series. Clinical case reports have highlighted instances of severe intoxication leading to symptoms such as tachycardia, hypertension, and agitation following exposure to related compounds like 25I-NBOMe .

2. Cytotoxicity and Antiproliferative Activity

Recent studies have explored the cytotoxic effects of derivatives related to (2-Bromo-4,5-dimethoxyphenyl)methylamine on various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 2.3 μM to over 176 μM against different cell lines, indicating potential for use in cancer therapy . Table 1 summarizes the antiproliferative activity of several related compounds:

CompoundCell LineIC50 (μM)
Compound 6nA549 (Lung)5.9
Compound 6nSW-480 (Colorectal)2.3
Compound 6nMCF-7 (Breast)5.65
CisplatinA54915.37
CisplatinSW-48016.1

3. Enzyme Interaction

(2-Bromo-4,5-dimethoxyphenyl)methylamine has also been studied for its interactions with various enzymes. It may inhibit specific enzymes involved in metabolic pathways, leading to altered drug metabolism and potential therapeutic implications .

Case Studies

Several case studies provide insight into the clinical implications of exposure to (2-Bromo-4,5-dimethoxyphenyl)methylamine:

  • Case Study 1 : An 18-year-old female experienced severe agitation and tachycardia after ingestion of a related compound (25I-NBOMe). She required intravenous fluids and benzodiazepines for stabilization .
  • Case Study 2 : A clinical report detailed metabolic profiling of users exposed to various NBOMe derivatives, highlighting the need for better understanding of their pharmacokinetics and potential long-term effects on health .

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